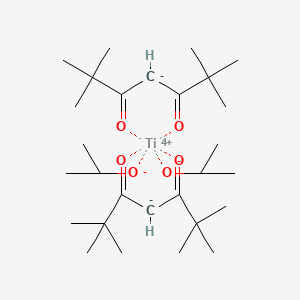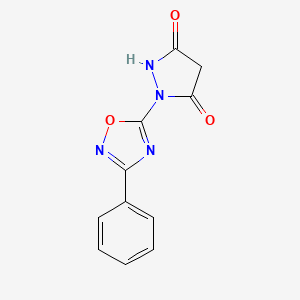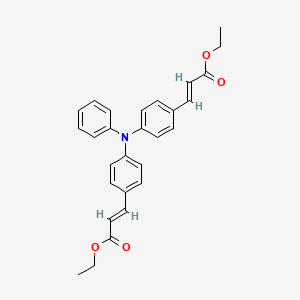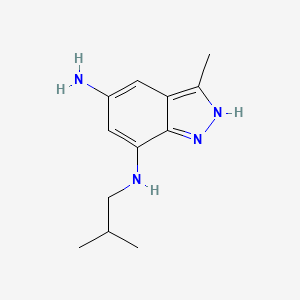
Propan-2-olate;2,2,6,6-tetramethylheptane-3,5-dione;titanium(4+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propan-2-olate;2,2,6,6-tetramethylheptane-3,5-dione;titanium(4+) is a coordination compound that combines titanium with propan-2-olate and 2,2,6,6-tetramethylheptane-3,5-dione. This compound is known for its stability and versatility in various chemical reactions, making it valuable in both academic research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-olate;2,2,6,6-tetramethylheptane-3,5-dione;titanium(4+) typically involves the reaction of titanium tetrachloride with propan-2-olate and 2,2,6,6-tetramethylheptane-3,5-dione. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound. The general reaction scheme is as follows:
TiCl4+4C3H7OH+2C11H20O2→Ti(C3H7O)4(C11H20O2)2+4HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with more controlled environments to ensure purity and yield. The use of high-purity reagents and solvents is crucial to avoid contamination and side reactions.
化学反应分析
Types of Reactions
Propan-2-olate;2,2,6,6-tetramethylheptane-3,5-dione;titanium(4+) undergoes various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states of titanium.
Substitution: Ligands around the titanium center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Ligand exchange reactions often use solvents like tetrahydrofuran (THF) and conditions that favor the displacement of existing ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide, while reduction can produce lower-valent titanium complexes.
科学研究应用
Propan-2-olate;2,2,6,6-tetramethylheptane-3,5-dione;titanium(4+) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in bioinorganic chemistry and as a model for metalloenzymes.
Medicine: Explored for its potential in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of high-purity titanium dioxide for use in pigments, coatings, and as a photocatalyst.
作用机制
The mechanism by which propan-2-olate;2,2,6,6-tetramethylheptane-3,5-dione;titanium(4+) exerts its effects involves the coordination of the titanium center with various ligands. This coordination can alter the electronic properties of the titanium, making it more reactive in certain chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery.
相似化合物的比较
Similar Compounds
Titanium isopropoxide: Similar in structure but lacks the 2,2,6,6-tetramethylheptane-3,5-dione ligand.
Titanium acetylacetonate: Contains acetylacetonate ligands instead of 2,2,6,6-tetramethylheptane-3,5-dione.
Titanium ethoxide: Similar alkoxide but with ethoxide ligands instead of propan-2-olate.
Uniqueness
Propan-2-olate;2,2,6,6-tetramethylheptane-3,5-dione;titanium(4+) is unique due to the presence of both propan-2-olate and 2,2,6,6-tetramethylheptane-3,5-dione ligands, which provide a distinct steric and electronic environment around the titanium center. This unique coordination environment enhances its stability and reactivity in various applications.
属性
分子式 |
C28H52O6Ti |
|---|---|
分子量 |
532.6 g/mol |
IUPAC 名称 |
propan-2-olate;2,2,6,6-tetramethylheptane-3,5-dione;titanium(4+) |
InChI |
InChI=1S/2C11H19O2.2C3H7O.Ti/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;2*1-3(2)4;/h2*7H,1-6H3;2*3H,1-2H3;/q4*-1;+4 |
InChI 键 |
LBGHHPIIOZYOOA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[O-].CC(C)[O-].CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Ti+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(1S,2S,4S,6R,8S,11R,12S,16S)-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B13112150.png)








